molecular formula C15H11NO B12552636 Benzeneacetonitrile, 2-benzoyl- CAS No. 147819-12-3

Benzeneacetonitrile, 2-benzoyl-

Cat. No.: B12552636
CAS No.: 147819-12-3
M. Wt: 221.25 g/mol
InChI Key: IHDKXVWLUOJCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzeneacetonitrile (CAS 140-29-4), also known as benzyl cyanide, is an organic compound with the molecular formula C₈H₇N and a molecular weight of 117.15 g/mol . It consists of a phenyl group attached to an acetonitrile moiety.

Properties

CAS No.

147819-12-3

Molecular Formula

C15H11NO

Molecular Weight

221.25 g/mol

IUPAC Name

2-(2-benzoylphenyl)acetonitrile

InChI

InChI=1S/C15H11NO/c16-11-10-12-6-4-5-9-14(12)15(17)13-7-2-1-3-8-13/h1-9H,10H2

InChI Key

IHDKXVWLUOJCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2CC#N

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation

The Friedel-Crafts acylation leverages aromatic electrophilic substitution to introduce the benzoyl group. Benzeneacetonitrile reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) under anhydrous conditions1.

Reaction Conditions :

  • Catalyst : AlCl₃ (1.2 equiv)
  • Solvent : Dichloromethane (DCM) at 0–25°C
  • Time : 6–12 hours
  • Yield : 65–75%2

Limitations :

  • Regioselectivity challenges due to competing para-substitution.
  • Requires rigorous moisture exclusion to prevent catalyst deactivation3.

Nucleophilic Substitution with Cyanide Sources

This method involves the displacement of halides or other leaving groups by cyanide. A notable approach uses benzoyl chloride and alkali cyanides (NaCN/KCN) in the presence of copper(I) salts45.

Optimized Protocol6 :

  • Reactants : Benzoyl chloride (1 equiv), NaCN (1.05–1.5 equiv)
  • Catalyst : CuCN (0.1 equiv)
  • Solvent : Acetonitrile (MeCN) at 70°C
  • Residence Time : 50–200 seconds in a microreactor7
  • Yield : 85–93%8

Advantages :

  • High efficiency in continuous flow systems9.
  • Reduced side reactions (e.g., hydrolysis) via precise temperature control10.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable the construction of the benzoyl-acetonitrile framework through coupling aryl halides with cyano precursors1112.

Example13 :

  • Substrates : 2-Bromobenzophenone (1 equiv), potassium cyanide (1.2 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Ligand : Xantphos (10 mol%)
  • Solvent : DMF/H₂O (4:1) at 100°C
  • Yield : 78–82%

Key Considerations :

  • Ligand choice critically impacts reaction efficiency.
  • Avoids harsh conditions, enhancing functional group tolerance14.

Knoevenagel Condensation

The Knoevenagel reaction facilitates C–C bond formation between benzaldehyde derivatives and active methylene compounds (e.g., malononitrile)15.

Procedure16 :

  • Reactants : 2-Benzoylbenzaldehyde (1 equiv), malononitrile (1.1 equiv)
  • Catalyst : Piperidine (0.2 equiv)
  • Solvent : Ethanol at reflux
  • Time : 4–6 hours
  • Yield : 70–76%

Modifications :

  • Microwave-assisted synthesis reduces reaction time to <1 hour with comparable yields17.

Continuous Microreactor Synthesis

Modern microreactor technology enhances reaction control, particularly for exothermic or fast reactions. A two-stage temperature-gradient system minimizes byproducts18.

Setup19 :

  • Stage 1 : 70°C (residence time: 50 s)
  • Stage 2 : 50°C (residence time: 100–200 s)
  • Catalyst : Tetrabutylammonium bromide (0.03–0.05 equiv)
  • Yield : 93–98%20

Benefits :

  • Scalability and reproducibility.
  • Enhanced heat transfer mitigates "overtemperature" side reactions21.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Friedel-Crafts 65–75 90–95 Simplicity Regioselectivity issues
Nucleophilic Substitution 85–93 97–99 High efficiency Cyanide handling risks
Pd-Catalyzed Coupling 78–82 95–98 Functional group tolerance Cost of palladium catalysts
Knoevenagel 70–76 88–92 Mild conditions Limited substrate scope
Microreactor 93–98 99+ Scalability, reduced side reactions Equipment investment

Purification and Characterization

Post-synthesis purification typically involves:

  • Liquid-Liquid Extraction : Ethyl acetate/water for phase separation22.
  • Distillation : Fractional distillation under reduced pressure (b.p. 195–210°C)[^6^].
  • Recrystallization : Acetonitrile or acetone/water mixtures23.

Characterization Data :

  • IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)[^10^].
  • ¹H NMR (CDCl₃) : δ 4.20 (s, 2H, CH₂), 7.40–8.20 (m, 10H, Ar-H)24.
  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • CN109232312A (2018) 

  • US4113773A (1997) 

  • US4113773A (1997) 

  • US4113773A (1997) 

  • US4113773A (1997) 

  • US4113773A (1997) 

  • ChemicalBook Synthesis (2020) 

  • ChemicalBook Synthesis (2020) 

  • US4201870A (1997) 

  • US4201870A (1997) 

  • CAS 147819-12-3 (2025) 

  • CAS 147819-12-3 (2025) 

  • CAS 147819-12-3 (2025) 

  • J. Org. Chem. (2019) 

  • J. Org. Chem. (2019) 

  • J. Org. Chem. (2019) 

  • J. Org. Chem. (2019) 

Chemical Reactions Analysis

Types of Reactions: Benzeneacetonitrile, 2-benzoyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoyl cyanide.

    Reduction: Reduction reactions can convert it to benzylamine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the cyanide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed:

    Oxidation: Benzoyl cyanide.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzeneacetonitrile derivatives.

Scientific Research Applications

Benzeneacetonitrile, 2-benzoyl- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.

    Industry: Benzeneacetonitrile, 2-benzoyl- is employed in the production of dyes, fragrances, and polymers.

Mechanism of Action

The mechanism of action of benzeneacetonitrile, 2-benzoyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Trends

  • Natural vs. Synthetic Occurrence : While the parent compound is found in plants, substituted derivatives are predominantly synthetic .
  • Structure-Activity Relationships : Electron-withdrawing groups (e.g., -Cl, -CN) enhance biological activity but increase toxicity .
  • Regulatory Status : Many derivatives (e.g., 3-Chlorobenzyl Cyanide ) are regulated under OSHA and EPA guidelines due to their hazardous nature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.